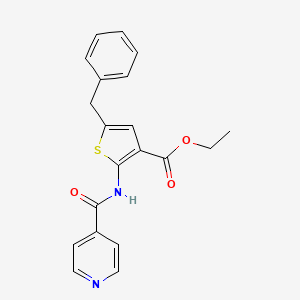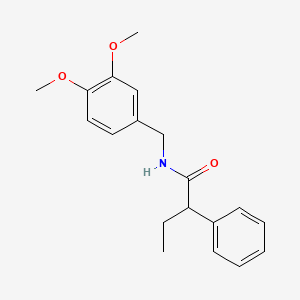![molecular formula C17H24N2O4S B4431301 1-(cyclopentylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4431301.png)
1-(cyclopentylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine
説明
1-(cyclopentylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is a chemical compound that belongs to the class of sulfonyl piperazines. It is widely used in scientific research due to its unique properties and mechanism of action.
作用機序
The mechanism of action of 1-(cyclopentylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine involves the modulation of ion channels and receptors. It has been shown to interact with the GABAA receptor, which is a ligand-gated ion channel that is involved in the regulation of anxiety and sedation. Additionally, it has been found to block the hERG potassium channel, which is involved in the regulation of cardiac repolarization. These actions result in the inhibition of neuronal activity and the prevention of cardiac arrhythmias.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to have anxiolytic and sedative properties, which are mediated by its interaction with the GABAA receptor. Additionally, it has been shown to have antiarrhythmic properties, which are mediated by its blockage of the hERG potassium channel. These effects make this compound a valuable tool for studying the mechanisms of anxiety, sedation, and cardiac arrhythmias.
実験室実験の利点と制限
The advantages of using 1-(cyclopentylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine in lab experiments include its high yield and purity, as well as its ability to modulate various ion channels and receptors. Additionally, it has been shown to have anxiolytic, sedative, and antiarrhythmic properties, which make it a valuable tool for studying the mechanisms of anxiety, sedation, and cardiac arrhythmias. The limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling and storage.
将来の方向性
There are several future directions for the use of 1-(cyclopentylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine in scientific research. One potential direction is the study of its effects on other ion channels and receptors, as well as its potential use in the treatment of other conditions such as epilepsy and neuropathic pain. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use. Finally, the development of new synthetic methods for this compound may lead to improved yields and purity, as well as the development of new derivatives with unique properties and applications.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research due to its ability to modulate various ion channels and receptors. Its mechanism of action involves the inhibition of neuronal activity and the prevention of cardiac arrhythmias. It has been shown to have anxiolytic, sedative, and antiarrhythmic properties, which make it a valuable tool for studying the mechanisms of anxiety, sedation, and cardiac arrhythmias. Further research is needed to determine the optimal dosage and administration of this compound for therapeutic use, as well as to explore its potential use in the treatment of other conditions.
科学的研究の応用
1-(cyclopentylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is widely used in scientific research due to its ability to modulate various ion channels and receptors. It has been shown to have an inhibitory effect on the GABAA receptor, which is involved in the regulation of anxiety and sedation. Additionally, it has been found to be a potent blocker of the hERG potassium channel, which is involved in the regulation of cardiac repolarization. These properties make this compound a valuable tool for studying the mechanisms of anxiety, sedation, and cardiac arrhythmias.
特性
IUPAC Name |
cyclopentyl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-23-15-6-8-16(9-7-15)24(21,22)19-12-10-18(11-13-19)17(20)14-4-2-3-5-14/h6-9,14H,2-5,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIUFAVIRIGINN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



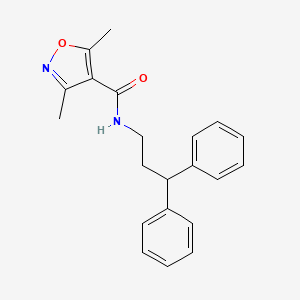
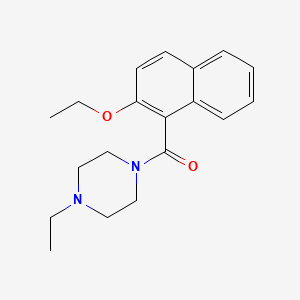
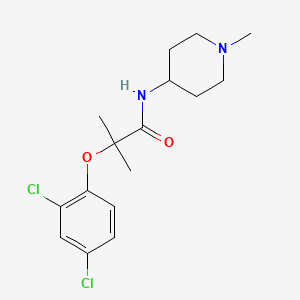
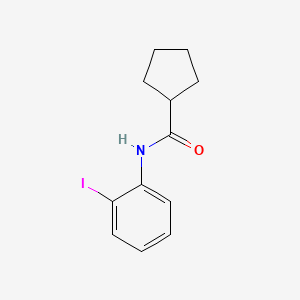


![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-2-thiophenecarboxamide](/img/structure/B4431259.png)
![N-isopropyl-1-(methoxymethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B4431260.png)
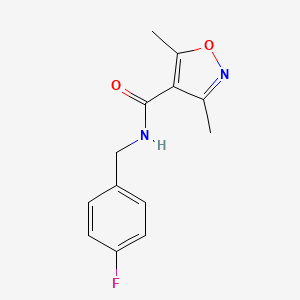
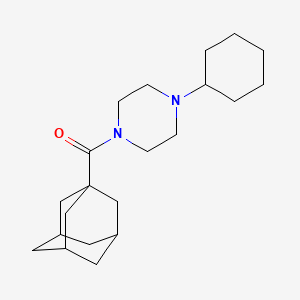
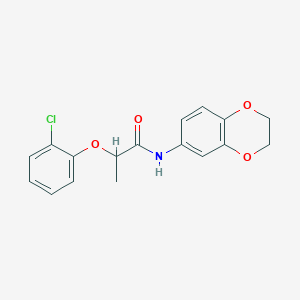
![2,4-dimethoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4431275.png)
